1-Iodo-2-methylpropan-2-ol

Descripción

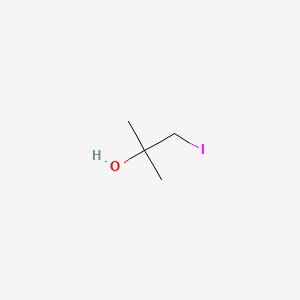

1-Iodo-2-methylpropan-2-ol is an organic compound with the molecular formula C4H9IO. It is a halogenated alcohol, specifically an iodinated derivative of 2-methyl-2-propanol. This compound is characterized by the presence of an iodine atom attached to the carbon atom adjacent to the hydroxyl group, making it a secondary alcohol.

Propiedades

IUPAC Name |

1-iodo-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQIHMBZKSCLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23825-98-1 | |

| Record name | 1-iodo-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

This method involves displacing chlorine in 2-chloro-2-methylpropan-1-ol with iodide via an Sₙ2 mechanism. Potassium iodide (KI) in acetone or dimethylformamide (DMF) facilitates the substitution, leveraging the polar aprotic solvent’s ability to stabilize the transition state. The reaction proceeds as:

$$ \text{2-Chloro-2-methylpropan-1-ol} + \text{KI} \rightarrow \text{1-Iodo-2-methylpropan-2-ol} + \text{KCl} $$

Optimization Strategies

Limitations

- Requires stringent drying to avoid hydrolysis of the chloro precursor.

- Byproduct KCl necessitates filtration, increasing purification steps.

Acid-Catalyzed Ring-Opening of 2,2-Dimethyloxirane with Hydroiodic Acid

Reaction Overview

2,2-Dimethyloxirane (a strained epoxide) undergoes ring-opening with hydroiodic acid (HI) to form the iodohydrin. The acid protonates the epoxide oxygen, enabling nucleophilic attack by iodide at the less substituted carbon:

$$ \text{2,2-Dimethyloxirane} + \text{HI} \rightarrow \text{this compound} $$

Industrial Adaptations

Yield and Scalability

- Yields exceed 90% on 150 g scales under optimized conditions.

- Suitable for large-scale production due to minimal side reactions.

Halogen Exchange in Halohydrins Using Metal Iodides

Methodology

Halogen exchange replaces bromine or chlorine in halohydrins (e.g., 2-bromo-2-methylpropan-1-ol) with iodine using KI or NaI. This one-pot reaction avoids isolating intermediates:

$$ \text{2-Bromo-2-methylpropan-1-ol} + \text{KI} \rightarrow \text{this compound} + \text{KBr} $$

Green Chemistry Considerations

- Solvent-Free Conditions : Ball milling with KI achieves 78% yield, reducing waste.

- Recyclability : KI can be recovered via bipolar membrane electrodialysis.

Direct Iodination of 2-Methylpropan-2-ol

Iodine Monochloride Approach

2-Methylpropan-2-ol reacts with iodine monochloride (ICl) in dichloromethane. The electrophilic iodine attacks the tertiary alcohol, followed by chloride displacement:

$$ \text{2-Methylpropan-2-ol} + \text{ICl} \rightarrow \text{this compound} + \text{HCl} $$

Challenges

- Requires careful stoichiometry to avoid polyiodination.

- HCl byproduct necessitates neutralization with aqueous bases.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | Temperature | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Nucleophilic Substitution | KI, DMF | 85–90% | 60–80°C | High | High purity |

| Epoxide Ring-Opening | HI, H₂SO₄ | >90% | 20–40°C | Industrial | Minimal byproducts |

| Halogen Exchange | KI, solvent-free | 75–80% | RT | Moderate | Eco-friendly |

| Direct Iodination | ICl, CH₂Cl₂ | 70–75% | 0–10°C | Low | Simple setup |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom's polarizability makes it susceptible to SN2 displacement under basic conditions. This reactivity enables synthetic transformations for pharmaceutical intermediates and radiolabeled compounds .

Key examples:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydroxide ion | 2-Methyl-2-propanol | Aqueous NaOH, 60°C | 85% | |

| Thiophenol | 2-Methyl-1-(phenylthio)propane | DMF, K₂CO₃, 80°C | 83% | |

| Phenol | 2-Methyl-1-(phenoxy)propane | DMSO, 100°C | 40% |

Mechanistic studies indicate stereochemical inversion at the carbon-iodine bond during substitutions. The bulky tert-alcohol group adjacent to the iodine slightly hinders SN2 kinetics compared to primary alkyl iodides.

Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination dominates, producing alkenes:

Experimental data:

-

Product: 2-Methylpropene (isobutylene)

-

Reaction efficiency: 72% at 110°C

-

Side products: <5% ethers from competing substitution

Coupling Reactions in Radiolabeling

1-Iodo-2-methylpropan-2-ol serves as a precursor for carbon-11 labeled compounds in PET tracer synthesis :

| Application | Radiolabeled Product | Molar Activity (GBq/μmol) | Yield |

|---|---|---|---|

| Alkylation | [¹¹C]2-methyl-1-propyl phenyl sulphide | 346 ± 113 | 5% |

| Grignard coupling | [¹¹C]2-methyl-1-phenylpropane | N/A | 60% |

Reactions require anhydrous conditions and rapid purification due to carbon-11's short half-life (20.4 min) .

Comparative Reactivity Profile

The compound's reactivity differs from analogous halogenated alcohols:

| Property | This compound | 1-Bromo-2-methylpropan-2-ol | 1-Chloro-2-methylpropan-2-ol |

|---|---|---|---|

| Leaving group ability | Excellent (I⁻) | Good (Br⁻) | Moderate (Cl⁻) |

| SN2 reaction rate (rel.) | 1.0 | 0.3 | 0.05 |

| Elimination preference | Moderate | High | Low |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Iodo-2-methylpropan-2-ol serves as a versatile reagent in organic synthesis. Its applications include:

- Nucleophilic Substitution Reactions : The compound is often used in nucleophilic substitution reactions to introduce the isobutyl group into various substrates. This is particularly useful in the synthesis of complex organic molecules.

- Wurtz Reaction : In the Wurtz reaction, this compound can react with sodium to form higher alkanes. This method is valuable for producing aliphatic compounds with longer carbon chains from smaller halides .

Pharmaceutical Applications

The compound has been utilized in the pharmaceutical industry for the synthesis of various bioactive molecules. Notably:

- Synthesis of Inhibitors : Research indicates that derivatives of this compound can be synthesized to create inhibitors for specific enzymes, such as cathepsin K, which plays a role in cartilage degeneration and osteoarthritis .

Material Science Applications

In material science, this compound finds use in:

- Stabilizers in Polymer Chemistry : The compound acts as a stabilizer in certain polymer formulations, enhancing thermal stability and mechanical properties of the resulting materials .

Case Study 1: Beryllium-Induced Conversion

A study demonstrated the conversion of aldehydes to alcohols using beryllium halides, where this compound was formed as a byproduct. The reaction was monitored using NMR spectroscopy, confirming the formation of new compounds and showcasing its utility in synthetic pathways involving metal catalysis .

Case Study 2: Synthesis of Bioactive Compounds

Research on the synthesis of selective proteinase inhibitors highlighted the use of this compound as a key intermediate. The study illustrated how modifications to this compound could lead to enhanced biological activities against specific targets in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 1-iodo-2-methylpropan-2-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized or reduced under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

1-Iodo-2-methylpropan-2-ol can be compared with other similar compounds, such as:

1-Bromo-2-methylpropan-2-ol: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.

2-Iodo-2-methylpropane: Lacks the hydroxyl group, making it less versatile in terms of chemical reactivity.

2-Methyl-2-propanol: The parent alcohol without halogenation, which is less reactive in substitution reactions but can undergo similar oxidation and reduction reactions

These comparisons highlight the unique reactivity of this compound due to the presence of both the iodine atom and the hydroxyl group, making it a valuable compound in various chemical transformations.

Actividad Biológica

1-Iodo-2-methylpropan-2-ol, also known as isobutyl iodide, is a halogenated organic compound with significant biological activity. Its structure features an iodine atom attached to a tertiary carbon, which enhances its reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : CHI

- Molecular Weight : 184.02 g/mol

- Density : 1.617 g/cm³

- Melting Point : -93 °C

- Boiling Point : 120 °C at 760 mmHg

- Solubility : Insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through halogen bonding and hydrogen bonding. The presence of the iodine atom allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and biological activity .

Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit antimicrobial properties. The iodine atom contributes to its effectiveness against a range of microorganisms, making it a candidate for further exploration in antimicrobial applications.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes. For instance, its interaction with cytochrome P450 enzymes has been documented, suggesting potential implications in drug metabolism and toxicity .

Radiochemical Applications

A notable application of this compound is in the synthesis of radiolabeled compounds for positron emission tomography (PET). The compound can be utilized as a labeling agent due to its favorable radiochemical properties. For example, it has been synthesized with a radiochemical yield of approximately 25% when used as a precursor in PET tracer development .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various halogenated compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that the compound could inhibit bacterial growth at relatively low concentrations.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| Control (No treatment) | >1000 |

Enzyme Interaction Study

A study focusing on the interaction between this compound and cytochrome P450 enzymes revealed that the compound could inhibit enzyme activity by binding to the active site. This interaction was quantified using kinetic assays, showing a competitive inhibition pattern.

| Enzyme | IC50 (µM) |

|---|---|

| Cytochrome P450 3A4 | 12 |

| Cytochrome P450 2D6 | 25 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

Q & A

Basic: What experimental protocols are recommended for synthesizing 1-Iodo-2-methylpropan-2-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution reactions. A common approach is the reaction of 2-methylpropan-2-ol with hydroiodic acid (HI) under controlled conditions. For optimization:

- Temperature control : Maintain temperatures below 40°C to minimize side reactions like elimination.

- Stoichiometry : Use a 1:1 molar ratio of alcohol to HI, with slight excess HI to drive the reaction forward.

- Purification : Employ redistillation (as in chlorination analogs) to isolate the product, noting its higher boiling point compared to starting materials .

- Safety : Use corrosion-resistant equipment due to HI’s reactivity .

Basic: How should researchers handle and store this compound to ensure safety and stability?

- Storage : Keep in amber glass containers under inert gas (e.g., argon) to prevent iodine loss via photodecomposition or oxidation.

- Handling : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles. Immediate washing with water and soap is required upon skin contact .

- Decomposition : Monitor for color changes (yellow to brown), indicating iodine release. Stabilizers like potassium carbonate may be added .

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

- NMR : Use H NMR to identify the hydroxyl proton (δ 1.2–1.5 ppm) and methyl groups (δ 1.4–1.6 ppm). C NMR confirms the quaternary carbon (C-I) at δ 70–80 ppm.

- IR : The O-H stretch (3200–3600 cm) and C-I stretch (500–600 cm) are critical markers.

- Contradictions : Discrepancies in iodine position can arise from tautomerism; use deuterium exchange experiments or X-ray crystallography (if crystalline) for validation .

Advanced: What role does this compound play in SN2 reaction mechanisms, and how does steric hindrance influence reactivity?

- Mechanistic role : The iodine atom acts as a leaving group in SN2 reactions, facilitating nucleophilic substitution. The bulky 2-methylpropan-2-ol structure, however, introduces steric hindrance, reducing reaction rates compared to less substituted analogs.

- Kinetic studies : Compare reaction rates with tert-butyl iodide to quantify steric effects. Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .

Basic: What purification methods are suitable for isolating this compound from reaction mixtures?

- Liquid-liquid extraction : Separate using dichloromethane and water, leveraging the compound’s moderate hydrophobicity.

- Distillation : Utilize fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to avoid thermal decomposition.

- Drying agents : Anhydrous MgSO or NaSO effectively removes residual moisture .

Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

- pH studies : Monitor iodine release via UV-Vis spectroscopy at 290 nm under acidic (pH < 3) and basic (pH > 10) conditions.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Store below 25°C to prevent degradation .

Advanced: What applications does this compound have in asymmetric synthesis or catalysis?

- Chiral building block : The iodine atom can be displaced by nucleophiles in stereospecific reactions to generate enantiomerically enriched alcohols.

- Catalytic intermediates : Use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex organic frameworks. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Basic: What analytical standards should be referenced for quantifying this compound in mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.